![molecular formula C22H18N2O5 B2456330 2-(3-metoxifenoxi)-N-(11-oxo-10,11-dihidrodibenzo[b,f][1,4]oxazepin-2-il)acetamida CAS No. 922030-54-4](/img/structure/B2456330.png)
2-(3-metoxifenoxi)-N-(11-oxo-10,11-dihidrodibenzo[b,f][1,4]oxazepin-2-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.395. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds in the dibenzoxazepine class exhibit significant anticancer properties. Specifically, 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has shown promise as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by altering gene expression.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi.
Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
Recent research has focused on optimizing the structure of dibenzoxazepines to enhance their biological activity. Modifications at specific sites on the molecule have been shown to significantly improve anticancer efficacy and selectivity.
Example Study: SAR Insights
A publication explored various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity. This highlights the importance of structural modifications in developing more effective therapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Actividad Biológica
2-(3-Methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic compound belonging to the dibenzoxazepine class. Its unique structure combines a dibenzo[b,f][1,4]oxazepine core with an acetamide and a methoxyphenoxy group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H18N2O5, with a molecular weight of approximately 390.4 g/mol. Its structure is characterized by:
- Dibenzoxazepine Core : Provides stability and specific interactions with biological targets.
- Methoxyphenoxy Group : Enhances solubility and bioavailability.
The biological activity of 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide primarily involves inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes a more relaxed chromatin state, facilitating gene expression associated with cell cycle regulation and apoptosis.
Pharmacological Effects
The compound has been studied for various pharmacological effects:
-
Anticancer Activity :
- In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating gene expression related to cell survival and proliferation.
- It has demonstrated efficacy against various cancer types, including breast and colon cancer.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective properties through the modulation of neuroinflammatory pathways.
- It may help in conditions like Alzheimer's disease by reducing oxidative stress and promoting neuronal survival.
-
Anti-inflammatory Properties :
- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- It has been suggested for use in treating inflammatory diseases such as arthritis.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study 1 : A study published in Cancer Research examined its effects on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound over 48 hours .
- Study 2 : In a neuroprotection study published in Journal of Neurochemistry, the compound was shown to reduce neuronal death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-5-4-6-16(12-15)28-13-21(25)23-14-9-10-19-17(11-14)22(26)24-18-7-2-3-8-20(18)29-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSELKPAKUIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.